molecular formula C12H15NO3S B8420028 N-(4-methylthiophenyl)-2,2-dimethylmalonamic acid

N-(4-methylthiophenyl)-2,2-dimethylmalonamic acid

Cat. No. B8420028
M. Wt: 253.32 g/mol
InChI Key: GVDCKTGHOMUMRH-UHFFFAOYSA-N
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Patent
US06844338B2

Procedure details

Thionyl chloride (8.15 g, 5 ml, 0.069 mol) was added to a stirred solution of 2,2-dimethylmalonic acid (7.26 g, 0.055 mol) in dry THF (55 ml). The mixture was heated under reflux for 3 hr. The reaction mixture was cooled to room temperature and 4-methylthioaniline (15.3 g, 0.11 mol) in THF (30 ml) was then added dropwise over 30 mins to the solution. The mixture was stirred at room temperature for 2 hr. The reaction mixture was then concentrated in vacuo and then treated with hydrochloric acid (2N, 100 ml). The product was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, then washed with water (100 ml) and saturated sodium hydrogen carbonate solution (5×80 ml). The organic layer was then acidified with hydrochloric acid (5N, 250 ml) and the resultant white crystalline precipitate was collected by filtration to afford N-(4-methylthiophenyl)-2,2-dimethylmalonamic acid. mp 130-132° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]([CH3:13])([C:10]([OH:12])=[O:11])[C:7](O)=[O:8].[CH3:14][S:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1>C1COCC1>[CH3:14][S:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][C:7](=[O:8])[C:6]([CH3:13])([CH3:5])[C:10]([OH:12])=[O:11])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7.26 g
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with hydrochloric acid (2N, 100 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
washed with water (100 ml) and saturated sodium hydrogen carbonate solution (5×80 ml)
FILTRATION
Type
FILTRATION
Details
the resultant white crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NC(C(C(=O)O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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